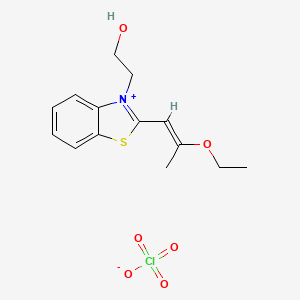![molecular formula C37H56O11 B13826726 [(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)
[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1’R,3’R,4’R,5’R,6’R,12’S,13’S,16’R,18’S,21’R)-2-hydroxy-1,4’,6’,12’,17’,17’-hexamethyl-18’-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[310]hexane-4,8’-9-oxahexacyclo[119001,2104,1205,10016,21]docosane]-3’-yl] acetate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(1’R,3’R,4’R,5’R,6’R,12’S,13’S,16’R,18’S,21’R)-2-hydroxy-1,4’,6’,12’,17’,17’-hexamethyl-18’-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3’-yl] acetate typically involves multiple steps, including the formation of the spirocyclic and hexacyclic structures. Common reagents used in the synthesis may include strong acids or bases, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions: [(1’R,3’R,4’R,5’R,6’R,12’S,13’S,16’R,18’S,21’R)-2-hydroxy-1,4’,6’,12’,17’,17’-hexamethyl-18’-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3’-yl] acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for selective modifications at different sites of the molecule.
Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would be carefully controlled to ensure the desired transformations occur without unwanted side reactions.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might yield ketones or carboxylic acids, while reduction reactions could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, [(1’R,3’R,4’R,5’R,6’R,12’S,13’S,16’R,18’S,21’R)-2-hydroxy-1,4’,6’,12’,17’,17’-hexamethyl-18’-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3’-yl] acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biology, this compound may be studied for its potential biological activity. Its complex structure could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, [(1’R,3’R,4’R,5’R,6’R,12’S,13’S,16’R,18’S,21’R)-2-hydroxy-1,4’,6’,12’,17’,17’-hexamethyl-18’-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3’-yl] acetate could be explored for its therapeutic potential. Its interactions with molecular targets could lead to the development of new treatments for various diseases.
Industry: In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
Mécanisme D'action
The mechanism of action of [(1’R,3’R,4’R,5’R,6’R,12’S,13’S,16’R,18’S,21’R)-2-hydroxy-1,4’,6’,12’,17’,17’-hexamethyl-18’-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3’-yl] acetate would depend on its interactions with molecular targets. This could involve binding to specific proteins or enzymes, altering their activity, and affecting various cellular pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to [(1’R,3’R,4’R,5’R,6’R,12’S,13’S,16’R,18’S,21’R)-2-hydroxy-1,4’,6’,12’,17’,17’-hexamethyl-18’-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3’-yl] acetate might include other spirocyclic or hexacyclic compounds with similar functional groups. These could include compounds with similar biological activity or synthetic utility.
Uniqueness: The uniqueness of [(1’R,3’R,4’R,5’R,6’R,12’S,13’S,16’R,18’S,21’R)-2-hydroxy-1,4’,6’,12’,17’,17’-hexamethyl-18’-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3’-yl] acetate lies in its specific arrangement of atoms and functional groups, which confer unique properties and potential applications. Its complex structure makes it a valuable compound for further study and development.
Propriétés
Formule moléculaire |
C37H56O11 |
|---|---|
Poids moléculaire |
676.8 g/mol |
Nom IUPAC |
[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate |
InChI |
InChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3/t17-,19-,20?,21+,22+,23+,24-,25+,26+,27-,28+,29?,30?,32+,33-,34?,35-,36+,37?/m1/s1 |
Clé InChI |
NEWMWGLPJQHSSQ-VRNHVFNGSA-N |
SMILES isomérique |
C[C@@H]1CC2(C3C(O3)(C(O2)O)C)OC4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C |
SMILES canonique |
CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Methylpropyl)-2-[2-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826643.png)
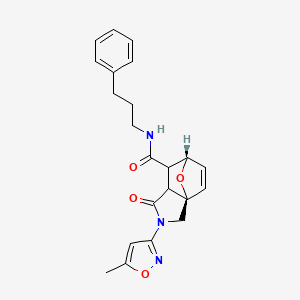
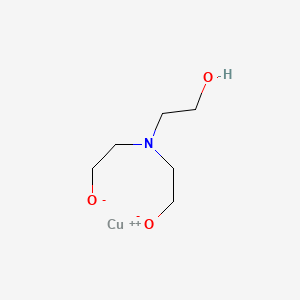
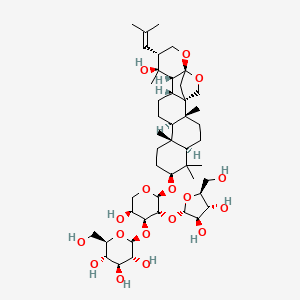
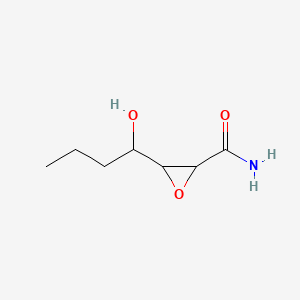
![[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-](/img/structure/B13826677.png)

![methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate](/img/structure/B13826693.png)
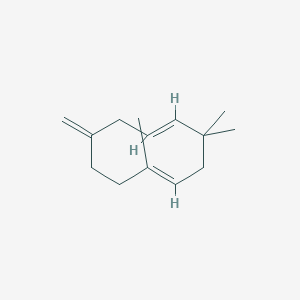
![(6S,10bR)-6-[4-(fluoromethylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B13826703.png)
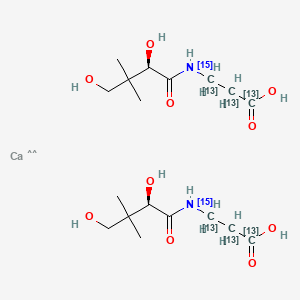
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)

